molecular formula C11H23N3O B2936730 1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine CAS No. 1250666-06-8

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine

Cat. No.: B2936730
CAS No.: 1250666-06-8
M. Wt: 213.325
InChI Key: ABFKXZHGLYVTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine is a chemical compound with the molecular formula C11H23N3O. It is a derivative of piperidine and morpholine, both of which are significant in medicinal chemistry due to their diverse biological activities. This compound is often used in research and development within the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine typically involves the reaction of piperidine derivatives with morpholine. One common method includes the alkylation of piperidine with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine: A closely related compound with similar biological activities.

    1-[2-(Morpholin-4-yl)ethyl]piperidin-2-amine: Another derivative with slight structural differences but comparable properties.

Uniqueness

1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of piperidine and morpholine moieties makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c12-11-2-1-3-14(10-11)5-4-13-6-8-15-9-7-13/h11H,1-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFKXZHGLYVTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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